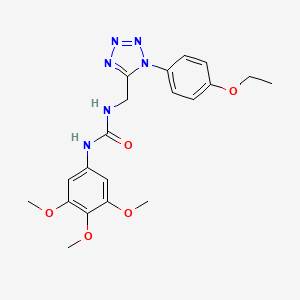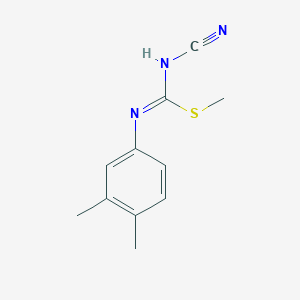
(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of a trifluoromethyl group and a pyridine ring, which is a six-membered ring with two nitrogen atoms, can also be noted .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and groups. The pyrrolidine ring could provide stereochemistry to the molecule . The planarity or non-planarity of the molecule could be influenced by the arrangement of these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidine ring and the aromatic thiophene and pyridine rings could affect its solubility .Applications De Recherche Scientifique
Molecular Structure and Disorder
One study discusses isomorphous structures related to thiophene and pyridine derivatives, highlighting their obeyance to the chlorine-methyl exchange rule and the challenge of detecting isomorphism due to extensive disorder in their structures (V. Rajni Swamy et al., 2013). This research is significant for understanding how molecular substitutions can affect the stability and crystalline properties of chemical compounds.
Spectroscopic Properties and Quantum Chemistry
Another study focuses on the electronic absorption, excitation, and fluorescence properties of thiophene-pyridine derivatives, interpreting results through quantum chemistry calculations (I. A. Z. Al-Ansari, 2016). This investigation reveals how substitutions in the pyridyl-thiophene ring can affect the compound's electronic properties, providing a basis for developing new materials with desired optical characteristics.
Antitumor Activity
The antitumor potential of thiophene-pyridine derivatives is highlighted in research identifying new cytotoxic agents selective against tumorigenic cell lines (I. Hayakawa et al., 2004). This study underscores the relevance of structural analogs in discovering potent derivatives for cancer treatment, demonstrating the compound's application in medicinal chemistry.
Crystal and Molecular Structure Analysis
Research on the crystal and molecular structure of related compounds provides insights into their intermolecular interactions and hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (B. Lakshminarayana et al., 2009). This analytical approach is vital for the synthesis and application of such compounds in various chemical contexts.
Bioisostere of Aldose Reductase Inhibitor
A study synthesizing a derivative as a putative bioisostere of a known aldose reductase inhibitor highlights the compound's potency in vitro, showcasing its potential as a lead structure for therapeutic applications (I. Nicolaou et al., 2004). This example illustrates how chemical derivatives can be tailored to enhance biological activity and therapeutic efficacy.
Safety and Hazards
Orientations Futures
Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. For example, it could be interesting to study its potential biological activity given the presence of the pyrrolidine, thiophene, and pyridine rings, which are found in many biologically active compounds .
Propriétés
IUPAC Name |
(3-thiophen-3-ylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c16-15(17,18)13-2-1-10(7-19-13)14(21)20-5-3-11(8-20)12-4-6-22-9-12/h1-2,4,6-7,9,11H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPQQVVDCCPNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2669943.png)

![3,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2669946.png)
![[1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine](/img/structure/B2669949.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2669952.png)
![1-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}-6-methylpiperidine-3-carboxamide](/img/structure/B2669953.png)

![4-[6-(3-Carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid](/img/structure/B2669957.png)
![6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2669958.png)
![Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2669960.png)
